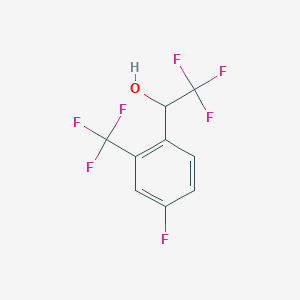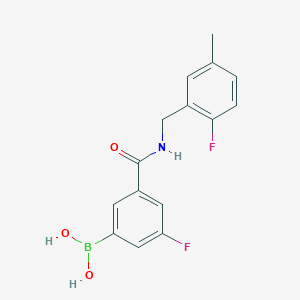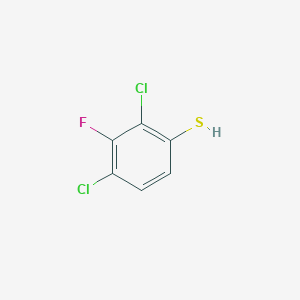![molecular formula C30H29BO2 B13090567 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It features a dioxaborolane ring and a phenyl group, making it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Through recrystallization or chromatography to achieve high purity levels
化学反応の分析
Types of Reactions
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:
Oxidation: Conversion to boronic acids or alcohols
Reduction: Formation of boranes
Substitution: Particularly in Suzuki-Miyaura coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Boronic acids or phenols
Reduction: Boranes or alcohols
科学的研究の応用
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules
Biology: In the synthesis of biologically active compounds and drug intermediates
Medicine: For the development of pharmaceuticals and diagnostic agents
Industry: In the production of polymers, dyes, and electronic materials
作用機序
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves:
Activation: Of the boronic ester by a palladium catalyst
Transmetalation: Between the boronic ester and an organohalide
Reductive Elimination: To form the desired biaryl product
類似化合物との比較
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is unique due to its high stability and reactivity in forming carbon-carbon bonds. Its structure allows for efficient coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C30H29BO2 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-20-18-27(19-21-28)26-16-14-25(15-17-26)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-21H,1-4H3 |
InChIキー |
IEFLQJFARQDOBM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








amine](/img/structure/B13090541.png)



![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)



